molecular formula C16H21N3O B2554882 N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide CAS No. 2415620-98-1

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide

Katalognummer B2554882
CAS-Nummer: 2415620-98-1
Molekulargewicht: 271.364
InChI-Schlüssel: ZRRSRDVUZVICBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide, also known as AZD-9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Wirkmechanismus

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide irreversibly binds to the ATP-binding site of EGFR, inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells with EGFR T790M mutation.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutation both in vitro and in vivo. It has also been shown to have a lower affinity for wild-type EGFR, which may contribute to its favorable safety profile. In clinical trials, this compound has shown a high objective response rate and prolonged progression-free survival in patients with EGFR T790M mutation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high specificity for EGFR T790M mutation, which allows for the selective targeting of cancer cells while sparing normal cells. However, one limitation is the potential for acquired resistance to this compound, as seen with other EGFR TKIs.

Zukünftige Richtungen

For N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide include investigating its efficacy in combination with other targeted therapies or immunotherapies, as well as exploring its potential use in other EGFR-mutant cancers such as head and neck cancer. Additionally, further research is needed to understand the mechanisms of acquired resistance to this compound and to develop strategies to overcome it.

Synthesemethoden

The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide involves the reaction of 2-chloropyridine with N-methylazetidine-3-carboxylic acid to form N-methyl-N-(pyridin-2-yl)azetidine-3-carboxamide. This intermediate is then reacted with cyclohex-3-ene-1-carboxylic acid to form this compound. The overall yield of this synthesis method is approximately 10%, and the purity of the final product is greater than 99%.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. This compound has also shown a favorable safety profile, with fewer adverse events compared to other EGFR TKIs.

Eigenschaften

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-18(16(20)13-7-3-2-4-8-13)14-11-19(12-14)15-9-5-6-10-17-15/h2-3,5-6,9-10,13-14H,4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRSRDVUZVICBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.